- 2,4-Disubstituted 5-Nitroimidazoles Potent against Clostridium difficileChemMedChem, 2019, 14(5), 561-569,
Cas no 936-05-0 (HMMNI)
Hmmni (hydroxy dimethidazole) is a hydroxyl metabolite of metronidazole Dimetridazol is a nitroimidazole drug used to fight protozoan infection
HMMNI structure
HMMNI Properties
Names and Identifiers
-
- (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol
- HMMNI
- 2-Hydroxymethyl-1-methyl-5-nitroimidazole
- (1-METHYL-5-NITRO-1H-IMIDAZOL-2-YL)-METHANOL
- 1-Methyl-5-nitro-1H-imidazole-2-methanol
- Hydroxy Dimetridazole
- 1-Methyl-5-nitroimidazole-2-methanol
- Imidazole-2-methanol,1-methyl-5-nitro- (7CI,8CI)
- 1-Methyl-2-hydroxymethyl-5-nitroimidazole
- 1-Methyl-5-nitro-2-imidazolemethanol
- Imidazole-2-methanol, 1-methyl-5-nitro-
- 1H-Imidazole-2-methanol, 1-methyl-5-nitro-
- (1-methyl-5-nitroimidazol-2-yl)methanol
- D4DG80JB2E
- JSAQDPJIVQMBAY-UHFFFAOYSA-N
- AK115524
- Hydroxydimetridrazole
- dimetridazole-2-hydroxy
- 2-Hydroxymethyl-1-methyl-5-nitro-1H-im
- 1-Methyl-5-nitro-1H-imidazole-2-methanol (ACI)
- Imidazole-2-methanol, 1-methyl-5-nitro- (7CI, 8CI)
- Hydroxydimetridazole
- AKOS006281636
- DS-4120
- BRN 0744944
- SB40075
- 5-23-10-00550 (Beilstein Handbook Reference)
- NS00000152
- EINECS 213-312-9
- DB-080695
- 1-Methyl-2-(hydroxymethyl)-5-nitroimidazole
- SY056599
- 1-methyl-5-nitro-2-hydroxymethylimidazole
- CHEMBL289777
- UNII-D4DG80JB2E
- HMMNI, VETRANAL(TM), analytical standard
- (1-methyl-5-nitro-1h-imidazo-2-yl)-methanol
- 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole
- 936-05-0
- H1439
- Dimetridazole-2-hydroxy 100 microg/mL in Acetone
- (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol #
- EN300-2914414
- MFCD00159675
- HY-W008216
- SCHEMBL1978635
- Z1198151487
- F17037
- AKOS040755878
- 1-methyl-2-hydroxymethyl-5-nitro-imidazole
- CS-W008216
- +Expand
-
- MFCD00159675
- JSAQDPJIVQMBAY-UHFFFAOYSA-N
- 1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3
- [O-][N+](C1N(C)C(CO)=NC=1)=O
Computed Properties
- 157.04900
- 1
- 4
- 1
- 157.048741
- 11
- 158
- 0
- 0
- 0
- 0
- 0
- 1
- -0.4
- 83.9
Experimental Properties
- 0.34380
- 83.87000
- 1.6190 (estimate)
- 422.2°C at 760 mmHg
- 115.0 to 119.0 deg-C
- 0.0±0.9 mmHg at 25°C
- 188.5±22.3 °C
- 1.4890 (rough estimate)
HMMNI Security Information
- NI6801000
- 3
- H303+H313+H110
- NONH for all modes of transport
- H302
- P280-P305+P351+P338
- 2-8°C
- R36/37/38: irritating to eyes, respiratory tract and skin.
- Warning
HMMNI Customs Data
- 2933290090
-
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
HMMNI Price
HMMNI Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
- Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversityProceedings of the National Academy of Sciences of the United States of America, 2013, 110(43), 17564-17569,
Synthetic Circuit 12
Reaction Conditions
Reference
- Phosphoramidate alkylator prodrugs and their preparation, pharmacokinetics and use in the treatment of cancer and hyperproliferative diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Synthesis of cytotoxic nucleoside analogs and their use as prodrugs in the treatment of cell proliferation disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Design, synthesis and evaluation of imidazolylmethyl carbamate prodrugs of alkylating agentsTetrahedron, 2000, 56(4), 645-657,
Synthetic Circuit 15
Reaction Conditions
Reference
- Synthesis and schistosomicidal activity of 4-methyl-5-(arylvinyl)-1,2-dithiole-3-thionesFarmaco, 1991, 46(1), 63-73,
Synthetic Circuit 16
Reaction Conditions
Reference
- Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactionsJournal of the Chemical Society, 1987, (12), 2819-27,
Synthetic Circuit 17
Reaction Conditions
Reference
- Synthesis of antiprotozoal ronidazoleYiyao Gongye, 1986, 17(9), 397-8,
Synthetic Circuit 18
Reaction Conditions
Reference
- Chemotherapeutically active nitro compounds. 4.5-Nitroimidazoles. Part IIIArzneimittel-Forschung, 1978, 28(5), 739-49,
Synthetic Circuit 19
Reaction Conditions
Reference
- 1-Alkyl-2-hydroxymethyl-5-nitroimidazoles, Federal Republic of Germany, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- 1-Alkyl-2-(pyridylthiomethyl)-5-nitroimidazoles, Federal Republic of Germany, , ,
HMMNI Raw materials
- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
- 1-Methyl-5-nitroimidazole
- 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde
HMMNI Preparation Products
HMMNI Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:936-05-0)
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Shanghai Hansi Chemical Industry Co., Ltd.
Audited Supplier
(CAS:936-05-0)
GU JING LI
18939883912
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Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:936-05-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:936-05-0)
A LA DING
anhua.mao@aladdin-e.com
HMMNI Related Literature
-
Amrita Ghosh,Mousumi Mitra,Dipali Banerjee,Anup Mondal RSC Adv., 2016,6, 22803-22811
-
F. Ferreres,J. Bernardo,P. B. Andrade,C. Sousa,A. Gil-Izquierdo,P. Valentão RSC Adv., 2015,5, 41576-41584
-
Alexei Kazarine,Eric D. Salin Lab Chip, 2014,14, 3572-3581
-
Junfeng Geng,Hongwei Li,Wilhelm T. S. Huck,Brian F. G. Johnson Chem. Commun., 2004, 2122-2123
-
Yuto Kimura,Daisuke Uraguchi,Takashi Ooi Org. Biomol. Chem., 2021,19, 1744-1747
-
Udita Bhattacharjee,Subhajit Bhowmik,Shuvajit Ghosh,Surendra K. Martha Sustainable Energy Fuels, 2023,7, 2321-2338
-
Robert Schroot Chem. Soc. Rev., 2017,46, 2754-2798
Recommended suppliers
Amadis Chemical Company Limited
(CAS:936-05-0)HMMNI
99%/99%
25g/100g
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